Cellular Selectivity Window vs. Structural Isomer: HepG2 vs. Colo-205 Differential Cytotoxicity
A structural isomer of the target compound, identified as 'Anticancer agent 103' (same molecular formula C18H20BrN3O but different connectivity), provides quantitative class-level evidence for the scaffold's potential. This isomer demonstrates a clear selectivity window, inhibiting HepG2 liver cancer cell viability without impacting Colo-205 colorectal adenocarcinoma cells at equivalent concentrations . While this data is for a regioisomer and not a direct head-to-head comparison of the target compound with its own analogs, it establishes a baseline for the cellular activity differential that the 2-bromobenzamide-pyridinyl-piperidine pharmacophore can achieve, where simple isosteric replacements could abolish this tumor-type selectivity.
| Evidence Dimension | Antiproliferative selectivity between cancer cell lines |
|---|---|
| Target Compound Data | Direct data for the target compound is unavailable in public literature. |
| Comparator Or Baseline | Structural isomer 'Anticancer agent 103' (CAS 2914922-78-2) shows selective inhibition of HepG2 viability with no effect on Colo-205 cells at 12.5-400 µM (24-48 h) . |
| Quantified Difference | Qualitative selectivity (active vs. inactive) for HepG2 over Colo-205 has been demonstrated for a molecular formula-matched isomer. |
| Conditions | HepG2 and Colo-205 cell lines; MTT/viability assay; 24 or 48 h exposure . |
Why This Matters
This establishes that the C18H20BrN3O pharmacophore can encode cell-type selectivity, a critical parameter that distinguishes the scaffold from non-selective cytotoxic agents for oncology research.
